4-Oxopentyl thiocyanate

Description

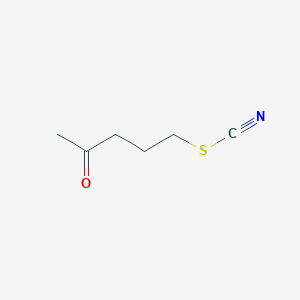

Structure

3D Structure

Properties

CAS No. |

151390-51-1 |

|---|---|

Molecular Formula |

C6H9NOS |

Molecular Weight |

143.21 g/mol |

IUPAC Name |

4-oxopentyl thiocyanate |

InChI |

InChI=1S/C6H9NOS/c1-6(8)3-2-4-9-5-7/h2-4H2,1H3 |

InChI Key |

RFQANXHJDBMFDB-UHFFFAOYSA-N |

SMILES |

CC(=O)CCCSC#N |

Canonical SMILES |

CC(=O)CCCSC#N |

Synonyms |

Thiocyanic acid, 4-oxopentyl ester (9CI) |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 4 Oxopentyl Thiocyanate

Chemical Transformations of the Thiocyanate (B1210189) Moiety in α-Oxoalkyl Systems

The presence of a carbonyl group in proximity to the thiocyanate functionality significantly influences its reactivity. This section will explore the key chemical transformations of the thiocyanate group in α-oxoalkyl systems like 4-oxopentyl thiocyanate.

Isomerization to Isothiocyanates, including 4-Oxopentyl Isothiocyanate

A fundamental reaction of many organic thiocyanates is their isomerization to the more thermodynamically stable isothiocyanates. In the case of this compound, this rearrangement yields 4-oxopentyl isothiocyanate. This transformation is of considerable interest due to the wide-ranging applications of isothiocyanates in synthetic chemistry and their presence in various biologically active compounds.

The rearrangement of thiocyanates to isothiocyanates is influenced by several factors that can affect the rate and efficiency of the reaction. While specific kinetic data for this compound is not extensively documented, general principles governing this isomerization in related systems provide valuable insights.

Structural Effects: The nature of the alkyl group attached to the thiocyanate is paramount. The stability of a potential carbocation intermediate plays a crucial role, with rearrangements often proceeding more readily for secondary and tertiary alkyl thiocyanates, as well as for those that can form stabilized carbocations, such as allylic and benzylic systems. In the case of this compound, the primary nature of the carbon attached to the sulfur atom would suggest a slower isomerization compared to more substituted analogues.

Solvent Polarity: The polarity of the solvent can significantly impact the reaction rate, particularly for mechanisms involving ionic intermediates. More polar solvents can stabilize charged transition states, thereby accelerating the isomerization process.

Temperature: The isomerization is a thermally activated process. Higher temperatures generally lead to faster reaction rates. However, for α-oxoalkyl thiocyanates, elevated temperatures might also promote side reactions.

Catalysis: The rearrangement can be catalyzed by various substances. Lewis acids, such as zinc chloride, and certain metal salts are known to promote the isomerization of alkyl thiocyanates. These catalysts can facilitate the cleavage of the C-S bond, thereby lowering the activation energy for the rearrangement.

A summary of factors influencing the thiocyanate-isothiocyanate rearrangement is presented in the table below.

| Factor | Influence on Rearrangement Rate | Rationale |

| Alkyl Group Structure | Tertiary > Secondary > Primary | Increased stability of the carbocation intermediate. |

| Solvent Polarity | Increases with polarity | Stabilization of charged intermediates and transition states. |

| Temperature | Increases with temperature | Provides the necessary activation energy for the reaction. |

| Catalysis | Accelerated by Lewis acids and metal salts | Facilitates the cleavage of the C-S bond. |

The mechanism of the thiocyanate-isothiocyanate rearrangement can vary depending on the substrate and reaction conditions. For acyl thiocyanates, which bear some resemblance to α-oxoalkyl thiocyanates due to the presence of a carbonyl group, computational studies have shed light on the mechanistic pathways. These studies suggest that the rearrangement of acyl thiocyanates to their corresponding isothiocyanates involves activation barriers of 30–31 kcal/mol. acs.org The mechanism is believed to proceed through a 1,3-shift involving the highest occupied molecular orbital (HOMO) of a nearly linear thiocyanate anion and the lowest unoccupied molecular orbital (LUMO) of the acyl cation, specifically the acyl C=O π* orbital. acs.org

For alkyl thiocyanates, two primary mechanistic pathways are generally considered:

Intramolecular Rearrangement: This pathway involves a concerted researchgate.netresearchgate.net-sigmatropic rearrangement, particularly for allylic systems. This mechanism is characterized by a cyclic transition state and is less dependent on solvent polarity.

Ion-Pair Mechanism: This pathway involves the heterolytic cleavage of the C-S bond to form an intimate ion pair, consisting of a carbocation and the thiocyanate anion. This is followed by recombination of the ions, with the nitrogen atom of the ambident thiocyanate anion attacking the carbocation to form the isothiocyanate. This mechanism is favored for substrates that can form stable carbocations and is sensitive to solvent polarity.

Given the primary nature of the carbon center in this compound, a purely ionic mechanism might be less favorable unless assisted by a catalyst or high temperatures. The presence of the keto group could potentially influence the mechanism through intramolecular interactions, although specific studies on this aspect are limited.

Conversion to Other Sulfur-Containing Functional Groups

The thiocyanate group in this compound serves as a versatile precursor for the synthesis of various other sulfur-containing functional groups. These transformations often involve nucleophilic substitution at the sulfur or carbon atom of the thiocyanate moiety, or reduction of the cyano group. Organic thiocyanates are recognized as valuable building blocks for accessing a diverse range of sulfur-containing compounds. chemrevlett.com

Mercaptans: The conversion of organic thiocyanates to mercaptans (thiols) is a synthetically useful transformation. This can be achieved through reductive cleavage of the S-CN bond. Various reducing agents can be employed for this purpose.

Thioethers: this compound can be converted to thioethers (sulfides) through reactions with organometallic reagents or by alkylation of the corresponding thiol. The synthesis of thioethers is a fundamental transformation in organic chemistry, with numerous methods available.

Disulfides: The thiocyanate group can be a precursor to disulfides. This transformation can occur under various conditions, often involving a controlled oxidation or a reaction with a thiol.

Thiocarbamates: Thiocarbamates are another class of sulfur-containing compounds that can be accessed from thiocyanates. The synthesis of thiocarbamates can be achieved through various routes, including the reaction of thiols with isocyanates or via the hydrolysis of thiocyanates under specific conditions. researchgate.netmdpi.com A mild and efficient protocol for the synthesis of S-alkyl thiocarbamates from thiols and amines using gaseous carbon dioxide has been developed, highlighting the versatility of thiol derivatives in preparing thiocarbamates. organic-chemistry.org

The table below summarizes some of the key transformations of the thiocyanate moiety and the resulting functional groups.

| Starting Material | Reagents/Conditions | Product Functional Group |

| This compound | Reducing Agents | Mercaptan |

| This compound | Organometallic Reagents | Thioether |

| This compound | Oxidizing Agents / Thiols | Disulfide |

| This compound | Hydrolysis / Rearrangement | Thiocarbamate |

Synthesis of Sulfur-Containing Heterocycles (e.g., Thiazoles)

The bifunctional nature of this compound, possessing both a ketone and a thiocyanate group, makes it a valuable precursor for the synthesis of sulfur-containing heterocycles, most notably thiazoles and their derivatives. The intramolecular reaction between the two functional groups can be triggered under specific conditions, leading to cyclization and the formation of a five-membered heterocyclic ring.

One of the most well-established methods for thiazole (B1198619) synthesis is the Hantzsch reaction, which typically involves the condensation of an α-haloketone with a thioamide. In the case of this compound, the molecule contains both the requisite carbonyl functionality and a latent thioamide equivalent in the form of the thiocyanate group. Under acidic or basic conditions, the thiocyanate moiety can undergo hydrolysis or rearrangement to a reactive intermediate that can then participate in an intramolecular cyclization.

The generally accepted mechanism for the acid-catalyzed intramolecular cyclization of a γ-ketothiocyanate like this compound to form a thiazole derivative proceeds through several key steps. Initially, the carbonyl oxygen is protonated, which activates the carbonyl carbon for nucleophilic attack. Concurrently, the nitrogen atom of the thiocyanate group can be protonated. An intramolecular nucleophilic attack of the sulfur atom of the thiocyanate group on the activated carbonyl carbon leads to the formation of a cyclic intermediate. Subsequent dehydration and rearrangement steps result in the formation of the aromatic thiazole ring.

Alternatively, under basic conditions, the reaction can proceed via the formation of an enolate at the α-position to the ketone. This enolate can then act as a nucleophile, attacking the electrophilic carbon of the thiocyanate group. This is followed by an intramolecular condensation and subsequent elimination of water to yield the thiazole ring.

The specific product formed from the cyclization of this compound is typically a derivative of a 2-aminothiazole or a thiazolidinone, depending on the reaction conditions and the subsequent work-up. For instance, the intramolecular cyclization can lead to the formation of 2-imino-4-methyl-4-acetyl-thiazolidine, which can then tautomerize or be hydrolyzed to other thiazole derivatives.

| Reactant | Product | Conditions |

| This compound | 2-Imino-4-methyl-4-acetyl-thiazolidine | Acid or Base Catalysis |

| This compound | 2-Amino-4-methylthiazole derivatives | Further reaction/rearrangement |

| This compound | Thiazolidinone derivatives | Hydrolytic conditions |

Reactivity of the Ketone Functionality in this compound

The ketone functionality in this compound exhibits characteristic reactivity, participating in nucleophilic addition and α-substitution reactions.

Nucleophilic Addition Reactions at the Carbonyl Group

The carbonyl group in this compound is susceptible to nucleophilic attack. A wide range of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithium compounds), hydrides (e.g., sodium borohydride, lithium aluminum hydride), and amines, can add to the carbonyl carbon. These reactions lead to the formation of the corresponding secondary alcohol, which can then undergo further transformations. The presence of the thiocyanate group may influence the stereochemical outcome of these addition reactions, particularly if chiral reagents are employed.

Enolization and α-Substitution Reactions Adjacent to the Ketone

The presence of α-hydrogens on the carbon atoms adjacent to the carbonyl group allows this compound to undergo enolization under both acidic and basic conditions. The formation of the enol or enolate intermediate is a key step in a variety of α-substitution reactions. For instance, halogenation at the α-position can be achieved using reagents such as bromine in acetic acid or N-bromosuccinimide. Alkylation at the α-position is also possible through the reaction of the enolate with alkyl halides. The regioselectivity of these reactions can be influenced by the reaction conditions, such as the choice of base and solvent.

Interplay between Thiocyanate and Ketone Reactivity

The proximate positioning of the ketone and thiocyanate functionalities in this compound leads to a fascinating interplay of their respective reactivities. The ambident nature of the thiocyanate ion, with nucleophilic character at both the sulfur and nitrogen atoms, plays a crucial role in this interplay. researchgate.netresearchgate.netjocpr.comekb.egchemrevlett.com

Under certain conditions, the two groups can react intramolecularly, as discussed in the context of heterocycle synthesis. The course of this intramolecular reaction is highly dependent on factors such as the catalyst (acid or base), temperature, and solvent. For example, conditions that favor enolate formation will promote nucleophilic attack from the α-carbon onto the thiocyanate group, whereas conditions that activate the carbonyl group will favor attack by the sulfur or nitrogen of the thiocyanate.

The electronic properties of one group can also influence the reactivity of the other. The electron-withdrawing nature of the thiocyanate group can affect the acidity of the α-protons and the electrophilicity of the carbonyl carbon. Conversely, reactions at the carbonyl group, such as reduction to an alcohol, can alter the steric and electronic environment around the thiocyanate group, potentially influencing its subsequent reactivity.

Radical Pathways and Single Electron Transfer Processes in Reactions Involving Thiocyanates

In addition to ionic pathways, reactions involving thiocyanates can also proceed through radical mechanisms, often initiated by single electron transfer (SET) processes. chemrevlett.comrsc.org The thiocyanate group can participate in radical reactions, and the presence of a ketone functionality in this compound can influence these pathways.

Photochemical or electrochemical methods can be employed to induce the formation of a thiocyanate radical (SCN•) from the thiocyanate group. rsc.org This radical can then undergo intramolecular addition to the carbonyl group or participate in other radical cascade reactions. For instance, a SET-initiated process could lead to the formation of a radical anion, which could then undergo cyclization.

The presence of the ketone may also provide a site for radical initiation. For example, photolysis of the ketone could lead to the formation of a biradical species, which could then interact with the thiocyanate group. The specific pathways and products of these radical reactions are highly dependent on the reaction conditions, including the wavelength of light used in photochemical reactions and the electrode potential in electrochemical methods.

Computational and Experimental Mechanistic Elucidation Studies

The complex reactivity of this compound, arising from the presence of two interacting functional groups, has been the subject of both experimental and computational studies aimed at elucidating the underlying reaction mechanisms.

Experimental studies often involve kinetic analysis, isotopic labeling, and the isolation and characterization of reaction intermediates. These studies can provide valuable information about the rate-determining steps of a reaction and the nature of the intermediates involved. For example, by monitoring the rate of cyclization under different pH conditions, the role of acid or base catalysis can be determined.

Computational and Theoretical Chemistry Studies of 4 Oxopentyl Thiocyanate

Electronic Structure Analysis of the Thiocyanate (B1210189) and Ketone Functional Groups

The electronic structure of 4-oxopentyl thiocyanate is primarily dictated by the properties of its two key functional groups: the thiocyanate (-SCN) and the ketone (C=O). Quantum chemical calculations on simpler, related molecules provide a foundation for understanding the electron distribution and bonding within these groups.

The thiocyanate group is a linear or near-linear moiety with a complex electronic structure that can be described by resonance contributors, indicating delocalization of electrons across the S, C, and N atoms. shd-pub.org.rs Computational studies, such as those employing Density Functional Theory (DFT), on the thiocyanate anion (SCN⁻) reveal significant negative charge localization on the nitrogen and sulfur atoms, making both potential sites for nucleophilic and electrophilic interactions. researchgate.net In organic thiocyanates like methyl thiocyanate, the C-S-C bond angle is typically around 100°, and the S-C≡N fragment is nearly linear. wikipedia.org

The ketone group features a polarized carbon-oxygen double bond, with the oxygen atom being more electronegative and thus carrying a partial negative charge, while the carbonyl carbon is electrophilic. Computational analyses of simple ketones, like acetone (B3395972), provide data on bond lengths, bond angles, and charge distribution, which are expected to be similar in the ketone moiety of this compound.

Table 1: Calculated Electronic Properties of Functional Groups in Analogous Molecules

| Parameter | Thiocyanate Group (in Methyl Thiocyanate) | Ketone Group (in Acetone) |

|---|---|---|

| C-S Bond Length | ~1.76 Å | N/A |

| C≡N Bond Length | ~1.16 Å | N/A |

| C=O Bond Length | N/A | ~1.22 Å |

| Natural Charge on S | Data not available | N/A |

| Natural Charge on N | Data not available | N/A |

| Natural Charge on O | N/A | ~ -0.5 to -0.6 e |

| Natural Charge on C (carbonyl) | N/A | ~ +0.5 to +0.6 e |

Note: Data is based on typical values from computational studies of methyl thiocyanate and acetone and serves as an approximation for this compound.

Conformational Analysis and Energetics of this compound

The conformational landscape of this compound is determined by the rotation around its single bonds. The flexible alkyl chain allows for numerous possible conformations. The most stable conformers will be those that minimize steric hindrance and torsional strain.

Table 2: Estimated Relative Energies of Key Conformations in a Butane (B89635) Fragment (as a proxy for the alkyl chain)

| Conformation | Dihedral Angle | Relative Energy (kcal/mol) |

|---|---|---|

| Anti | 180° | 0 |

| Gauche | 60° | ~0.9 |

| Eclipsed (H, H) | 120° | ~3.4 |

| Eclipsed (CH₃, H) | 0° | ~5.0 |

Note: This data for butane illustrates the general energetic principles governing alkane conformations, which would apply to the pentyl chain in this compound.

Reaction Pathway Modeling and Transition State Characterization for Synthetic Reactions

Computational modeling can elucidate the mechanisms of synthetic reactions leading to this compound. A common route for the synthesis of alkyl thiocyanates is the nucleophilic substitution reaction between an alkyl halide (e.g., 4-oxopentyl bromide) and a thiocyanate salt (e.g., sodium thiocyanate). wikipedia.orgorganic-chemistry.org

Theoretical studies can model the reaction pathway of this S(_N)2 reaction, characterizing the geometry and energy of the transition state. Computational chemistry can predict the activation energy of the reaction, providing insights into the reaction kinetics. For instance, studies on the reaction of methyl thiocyanate with carbanions have utilized density functional theory (DFT) to support proposed reaction pathways. nih.gov Furthermore, computational models can help to understand and predict the formation of the isothiocyanate isomer as a potential byproduct. acs.org

Table 3: Hypothetical Calculated Parameters for the S(_N)2 Synthesis of an Alkyl Thiocyanate

| Parameter | Value |

|---|---|

| Reactant Complex Energy | E_react |

| Transition State Energy | E_ts |

| Product Complex Energy | E_prod |

| Activation Energy (E_ts - E_react) | ΔE_act |

| Reaction Energy (E_prod - E_react) | ΔE_rxn |

Note: The values in this table are placeholders to illustrate the type of data that can be obtained from reaction pathway modeling.

Hydrogen Bonding and Solvation Dynamics in Aqueous Environments for Related Compounds

Molecular dynamics simulations of the thiocyanate anion in water have shown that it can form hydrogen bonds with water molecules, primarily through the nitrogen atom. nih.gov These simulations indicate that the SCN⁻ anion is preferentially solvated by water molecules due to strong hydrogen bonding interactions. nih.gov Studies on methyl thiocyanate in various solvents have also highlighted the role of hydrogen bonding in influencing its vibrational spectra. nih.gov The ketone group is also known to form hydrogen bonds with water, which would contribute to the solubility and solvation of this compound.

Table 4: Hydrogen Bonding Characteristics of the Thiocyanate Anion in Water from Molecular Dynamics Simulations

| Parameter | Value |

|---|---|

| Average number of hydrogen bonds per SCN⁻ | ~2-3 |

| Preferred hydrogen bonding atom | Nitrogen |

| N···H-O distance for H-bond | ≤ 2.6 Å |

| N···O distance for H-bond | ≤ 3.3 Å |

Data based on studies of the thiocyanate anion in aqueous solution. nih.gov

Quantum Chemical Investigations of Reactivity and Selectivity

Quantum chemical calculations can provide valuable insights into the reactivity and selectivity of this compound. The presence of multiple reactive sites—the electrophilic carbon of the thiocyanate group, the nucleophilic nitrogen and sulfur atoms, and the electrophilic carbonyl carbon—suggests a rich and varied chemistry.

Theoretical studies on the reactivity of phenylthiocyanates have explored the competition between nucleophilic attack at the cyano carbon, the sulfur atom, and the aryl carbon. rsc.org Such studies can predict the most likely sites for nucleophilic attack on this compound. The ambident nature of the thiocyanate nucleophile is also a subject of computational investigation, helping to explain the factors that govern the formation of thiocyanates versus isothiocyanates in synthesis. researchgate.net The reactivity of the ketone group, for example, towards nucleophilic addition, can also be modeled to predict reaction outcomes and selectivities.

Table 5: Predicted Reactivity Parameters for Functional Groups in Analogous Molecules

| Functional Group | Predicted Reactive Site | Type of Reaction |

|---|---|---|

| Thiocyanate (-SCN) | Carbon | Nucleophilic attack |

| Thiocyanate (-SCN) | Sulfur | Nucleophilic attack (thiophilic) |

| Thiocyanate (-SCN) | Nitrogen | Protonation/Coordination |

| Ketone (C=O) | Carbonyl Carbon | Nucleophilic addition |

| Ketone (C=O) | α-Carbon | Enolate formation |

Note: This table summarizes the expected reactivity based on general principles and computational studies of related compounds.

Advanced Analytical Methodologies for Characterization and Quantification in Research

Spectrophotometric Approaches for Thiocyanate (B1210189) Analysis in Organic Matrices

Spectrophotometry offers rapid and sensitive methods for the analysis of thiocyanate compounds. These techniques measure the absorption of electromagnetic radiation by the molecule, providing both qualitative and quantitative data.

UV-Visible (UV-Vis) spectroscopy is a valuable tool for quantifying compounds containing chromophores, which are parts of a molecule that absorb light in the UV-Vis spectrum. The thiocyanate functional group (-SCN) itself exhibits weak absorption in the UV region. However, the presence of the ketone carbonyl group (C=O) in 4-Oxopentyl thiocyanate provides a distinct chromophore. The n→π* transition of the carbonyl group typically results in a weak absorption band in the region of 270-300 nm.

Quantitative analysis is often performed by reacting the thiocyanate with a reagent to form a colored complex. For instance, the reaction of thiocyanates with iron(III) ions produces a blood-red thiocyanatoiron(III) complex, which is intensely colored and can be measured in the visible range, typically around 450-480 nm. acs.orgchemrxiv.org This method, while common for inorganic thiocyanate ions, can be adapted for organic thiocyanates after appropriate sample preparation, such as hydrolysis, to liberate the SCN⁻ ion. The intensity of the color, measured as absorbance, is directly proportional to the concentration of the thiocyanate, following the Beer-Lambert law. truman.edu

Table 1: Representative UV-Vis Absorption Data for Thiocyanate Analysis This table provides illustrative data based on common analytical methods for thiocyanates, as specific data for this compound is not available.

| Analytical Method | Chromophore | Typical λmax (nm) | Notes |

|---|---|---|---|

| Direct UV Measurement | C=O group (n→π*) | ~270-300 | Weak absorption, may have interference from other organic molecules. |

| Colorimetric (with Fe³⁺) | [Fe(SCN)(H₂O)₅]²⁺ complex | ~450-480 | Requires conversion of the organic thiocyanate to SCN⁻ ion. Highly sensitive. acs.orgchemrxiv.org |

Infrared (IR) spectrophotometry is a powerful technique for identifying functional groups within a molecule. Organic thiocyanates are readily identified by the sharp and intense absorption band corresponding to the carbon-nitrogen triple bond (C≡N) stretching vibration. This band appears in a relatively uncongested region of the IR spectrum, typically between 2140 and 2175 cm⁻¹. tandfonline.comresearchgate.net This distinct peak serves as a reliable marker for the thiocyanate group.

For this compound, another strong, characteristic absorption band would be present due to the stretching vibration of the ketone carbonyl group (C=O). This peak is typically found in the range of 1705-1725 cm⁻¹. The presence of both the -SCN and C=O stretching bands in an IR spectrum provides strong evidence for the structure of this compound. The non-specificity of this method can be a limitation, as it measures the total amount of organic thiocyanates rather than individual compounds if a mixture is present. tandfonline.com

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Thiocyanate (-S-C≡N) | C≡N Stretch | 2140 - 2175 | Strong, Sharp |

| Ketone (C=O) | C=O Stretch | 1705 - 1725 | Strong |

| Alkyl (C-H) | C-H Stretch | 2850 - 3000 | Medium to Strong |

Chromatographic Techniques for Separation and Quantification of Thiocyanate-Containing Compounds

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. These methods are essential for isolating and quantifying this compound from complex samples such as reaction mixtures or biological matrices.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and analysis of organic compounds like this compound. A common approach is reversed-phase HPLC, where a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. nih.gov

For the analysis of this compound, a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, would be employed. oup.com The compound is separated from other components in the sample based on its relative affinity for the stationary and mobile phases. Detection is typically achieved using a UV detector, monitoring the absorbance of the carbonyl group around 210 nm or at a higher wavelength if derivatization is used. nih.gov For enhanced sensitivity and specificity, fluorimetric detection can be employed after derivatization with a suitable fluorescent tag. nih.govoup.com

Ion Chromatography (IC) is primarily designed for the separation and quantification of ions. While this compound is a neutral organic molecule and not directly analyzable by IC, the technique is highly relevant for determining the thiocyanate ion (SCN⁻) that may be present as a precursor, a degradation product, or after chemical conversion of the parent compound. mdpi.com

In a research setting, the total thiocyanate content could be determined by a chemical reaction (e.g., alkaline hydrolysis) to convert this compound into the SCN⁻ ion, which is then quantified by IC. mdpi.com The separation is typically achieved on an anion-exchange column with an aqueous eluent, such as a carbonate-bicarbonate buffer. nih.gov Advanced detection methods like suppressed conductivity or UV detection (after post-column reaction) provide high sensitivity, with detection limits reaching the microgram-per-liter (µg/L) range. mdpi.com

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. The suitability of GC for this compound depends on its thermal stability and volatility. Given its molecular weight and the presence of polar functional groups, it may require elevated temperatures for volatilization.

For analysis, the sample is injected into a heated inlet, where it is vaporized and swept by a carrier gas (e.g., helium or nitrogen) onto a capillary column. Separation occurs based on the compound's boiling point and interactions with the column's stationary phase. A flame ionization detector (FID) or a more specific nitrogen-phosphorus detector (NPD) could be used for quantification. For unambiguous identification, a mass spectrometer (MS) is often coupled with the GC, allowing for both separation and structural confirmation based on the mass spectrum of the compound. nih.gov In some cases, derivatization may be necessary to increase volatility or improve detection. sci-hub.seresearchgate.net

Table 3: Representative Chromatographic Conditions for Thiocyanate Analysis This table provides typical starting parameters for method development. Optimal conditions for this compound would require experimental validation.

| Technique | Column Type | Typical Mobile Phase / Carrier Gas | Detection Method |

|---|---|---|---|

| HPLC | Reversed-Phase C18 | Acetonitrile/Water or Methanol/Water Gradient | UV (210 nm) nih.gov |

| IC (for SCN⁻) | Anion Exchange | Carbonate/Bicarbonate Buffer mdpi.comnih.gov | Suppressed Conductivity |

| GC | Mid-polarity (e.g., 5% Phenyl Polysiloxane) | Helium or Nitrogen | Mass Spectrometry (MS) nih.gov or FID |

Mass Spectrometry for Structural Elucidation and Trace Analysis

Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, providing vital information on its molecular weight and structural features. When coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it allows for the separation and detection of the compound, even at trace levels.

In mass spectrometry, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). The molecular ion peak (M+) for this compound would correspond to its molecular weight. The fragmentation pattern observed in the mass spectrum offers a veritable fingerprint of the molecule, enabling structural confirmation. Key fragmentation pathways for this compound are predictable based on its functional groups—the ketone and the thiocyanate moiety.

Common fragmentation patterns for ketones include alpha-cleavage, which is the breaking of the carbon-carbon bond adjacent to the carbonyl group. jove.comchemistrynotmystery.com For this compound, this would result in the formation of characteristic acylium ions. Another significant fragmentation process for ketones possessing a γ-hydrogen is the McLafferty rearrangement, which can also produce a distinct ion. jove.comchemistrynotmystery.com The thiocyanate group can also direct fragmentation, potentially leading to the loss of the SCN radical or related fragments.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound This table presents plausible fragmentation patterns and corresponding mass-to-charge (m/z) ratios for this compound based on established fragmentation rules for ketones and organic thiocyanates.

| Fragment Ion (Structure) | Proposed Fragmentation Pathway | m/z Ratio (Predicted) |

| [C₆H₉NOS]⁺• | Molecular Ion | 143 |

| [CH₃CO]⁺ | α-Cleavage | 43 |

| [C₅H₈NOS]⁺ | Loss of methyl radical | 128 |

| [C₄H₆O]⁺• | McLafferty Rearrangement | 70 |

| [C₅H₉S]⁺ | Cleavage and rearrangement | 101 |

| [SCN]⁺ | Cleavage of C-S bond | 58 |

Trace analysis using techniques like tandem mass spectrometry (MS/MS) provides enhanced selectivity and sensitivity, which is crucial for quantifying the compound in biological or environmental samples. amsbiopharma.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the de novo structural elucidation of organic molecules like this compound. It provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H NMR and ¹³C NMR are routinely employed.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals would be expected for the methyl protons adjacent to the carbonyl group, and the three methylene (B1212753) groups in the alkyl chain. The chemical shift (δ) of these protons is influenced by the electronegativity of the adjacent functional groups. libretexts.org For instance, the protons on the carbon adjacent to the electron-withdrawing thiocyanate group would appear at a lower field (higher ppm value) compared to a simple alkane. oregonstate.edu

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule and their electronic environment. The spectrum of this compound would be characterized by a signal at a very low field for the carbonyl carbon (typically >200 ppm) and a signal for the carbon of the thiocyanate group in the range of 110-120 ppm. science-and-fun.dersc.org The other four carbon signals would appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹H NMR Spectral Data for this compound Predicted chemical shifts (δ) in ppm, multiplicities, and integration values for the proton signals of this compound.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃-C=O | 2.1 - 2.3 | Singlet (s) | 3H |

| O=C-CH₂- | 2.6 - 2.8 | Triplet (t) | 2H |

| -CH₂-CH₂-CH₂- | 1.9 - 2.1 | Quintet (quin) | 2H |

| -CH₂-SCN | 2.9 - 3.1 | Triplet (t) | 2H |

Table 3: Predicted ¹³C NMR Spectral Data for this compound Predicted chemical shifts (δ) in ppm for the carbon signals of this compound.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C H₃-C=O | 29 - 31 |

| CH₃-C =O | 205 - 210 |

| O=C-C H₂- | 42 - 45 |

| -CH₂-C H₂-CH₂- | 20 - 23 |

| -C H₂-SCN | 32 - 35 |

| -SC N | 110 - 115 |

Together, these NMR techniques provide an unambiguous confirmation of the structure of this compound.

Method Validation and Performance Metrics in Research Analytical Protocols

For research findings to be considered reliable and reproducible, the analytical methods used for the quantification of this compound must be thoroughly validated. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. europa.eufda.gov The International Council for Harmonisation (ICH) provides guidelines that outline the key parameters for analytical method validation. amsbiopharma.comich.org

The core performance metrics evaluated during method validation include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. amsbiopharma.com

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically evaluated by a series of measurements on samples with known concentrations.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by analyzing a sample with a known concentration and expressing the result as a percentage of the known value. amsbiopharma.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Table 4: Summary of Method Validation Parameters and Typical Acceptance Criteria This table outlines key performance metrics and generally accepted criteria for the validation of an analytical method for quantifying this compound.

| Parameter | Description | Typical Acceptance Criteria |

| Specificity | No interference from blank or placebo at the retention time of the analyte. | Peak purity angle should be less than the peak purity threshold. |

| Linearity | The relationship between concentration and analytical signal. | Correlation coefficient (r²) ≥ 0.998 |

| Accuracy | Closeness of measured value to the true value. | 98.0% - 102.0% recovery for assay. |

| Precision (Repeatability) | Variation in results from the same sample, same analyst, same day. | Relative Standard Deviation (RSD) ≤ 2.0% |

| Precision (Intermediate) | Variation in results from the same sample, different analysts, different days. | Relative Standard Deviation (RSD) ≤ 2.0% |

| Range | Concentration interval where the method is precise, accurate, and linear. | Typically 80% to 120% of the target concentration. |

| Robustness | Stability of the method against small, deliberate changes. | RSD of results should remain within acceptable limits (e.g., ≤ 2.0%). |

Adherence to these validation protocols ensures that the data generated in studies involving this compound are scientifically sound and defensible.

Applications of 4 Oxopentyl Thiocyanate in Contemporary Organic Synthesis

Role as a Precursor for Diverse Sulfur-Containing Molecules

Organic thiocyanates are recognized as highly versatile intermediates in synthetic chemistry, primarily due to the ability of the thiocyanate (B1210189) group (-SCN) to be converted into a wide array of other sulfur-containing functionalities. researchgate.netresearchgate.net This versatility makes 4-oxopentyl thiocyanate a potent precursor for a range of molecules where a sulfur atom is required.

The thiocyanate group can be readily transformed into key functional groups such as:

Thiols (-SH): Reduction of the thiocyanate group yields the corresponding thiol. This transformation is fundamental, as thiols are themselves important building blocks and are present in many biologically active molecules.

Disulfides (-S-S-): Mild oxidation or specific reaction conditions can convert thiocyanates into disulfides, which are crucial in various biological and material science contexts.

Thioethers (-SR): The thiocyanate can act as an electrophilic or nucleophilic sulfur source, enabling the formation of thioethers, which are common structural motifs in pharmaceuticals and agrochemicals. researchgate.net

Thiocarbamates (-SC(=O)N-): Reactions with amines and subsequent manipulation can lead to the formation of thiocarbamates, a class of compounds with significant biological activities. researchgate.net

The presence of the ketone in the same molecule adds another layer of synthetic potential, allowing for the creation of more complex structures. For instance, the ketone can be used to build a heterocyclic ring, which then bears a sulfur-containing side chain derived from the thiocyanate group. This dual functionality is key to its role as a precursor.

Table 1: Potential Transformations of the Thiocyanate Group

| Starting Functional Group | Reagents/Conditions (General) | Resulting Functional Group |

|---|---|---|

| Alkyl Thiocyanate (R-SCN) | Reducing agents (e.g., LiAlH₄, DTT) | Thiol (R-SH) |

| Alkyl Thiocyanate (R-SCN) | Base hydrolysis, then oxidation | Disulfide (R-S-S-R) |

| Alkyl Thiocyanate (R-SCN) | Grignard reagents, organolithiums | Thioether (R-SR') |

Strategies for Modular Synthesis of Complex Molecular Scaffolds

Modular synthesis involves the sequential and strategic connection of distinct building blocks to assemble a complex molecule. nih.govresearchgate.net this compound is an ideal candidate for such strategies due to its two distinct reactive centers. The ketone and the thiocyanate group can be addressed with high chemoselectivity, allowing for the stepwise addition of different molecular fragments.

A potential modular strategy could involve:

Reaction at the Ketone: The carbonyl group can undergo a wide range of classical reactions, such as aldol (B89426) condensations, Wittig reactions, or reductive aminations, to introduce a new, complex substituent. The thiocyanate group would typically remain inert under these conditions.

Transformation of the Thiocyanate: In the second step, the thiocyanate group of the elaborated intermediate can be converted into a thiol, thioether, or another sulfur functionality to add the next module. researchgate.net

This stepwise approach allows for the controlled and predictable construction of complex molecular architectures. For example, a pharmacophore could be attached via the ketone, while a solubilizing group or another binding element could be introduced via the thiocyanate. This modularity is highly valuable in medicinal chemistry for building libraries of related compounds for structure-activity relationship (SAR) studies. nih.gov

Development of New Synthetic Reagents and Catalysts Utilizing Thiocyanate Moieties

The thiocyanate group is not only a synthetic precursor but can also be a key component of synthetic reagents and ligands for catalysis. researchgate.net While reagents based specifically on this compound are not documented, its structure suggests potential applications.

Electrophilic Thiocyanating Reagents: The thiocyanate moiety can be delivered as an electrophile ("SCN+"). Reagents are often designed to make this transfer efficient. researchgate.net The 4-oxopentyl backbone could be used to create novel thiocyanating agents with specific solubility or reactivity profiles.

Ligands for Catalysis: The sulfur atom in the thiocyanate group has lone pairs of electrons that can coordinate to transition metals. The 4-oxopentyl chain allows for the incorporation of this functionality into larger ligand scaffolds. The ketone group could also act as a secondary binding site, potentially creating a bidentate ligand that could stabilize a metal center and influence the outcome of a catalytic reaction.

Exploiting the Dual Functionality of the Ketone and Thiocyanate Groups in Cascade Reactions

Cascade reactions, where multiple bonds are formed in a single operation, are a powerful tool for rapidly increasing molecular complexity. The structure of this compound is perfectly suited for intramolecular cascade reactions that form heterocyclic rings. acs.orgdntb.gov.ua

A prominent example is the synthesis of thiazoles, a common scaffold in medicinal chemistry. acs.org A general, plausible cascade for this compound could proceed as follows:

Initial Reaction: A reaction is initiated that transforms one of the functional groups into a nucleophile or electrophile. For instance, α-bromination of the ketone would create a potent electrophile.

Intramolecular Cyclization: The nitrogen atom of the thiocyanate group can then act as a nucleophile, attacking the α-bromo ketone in an intramolecular fashion. This step forms a five-membered ring.

Aromatization/Rearrangement: The cyclic intermediate can then undergo dehydration or rearrangement to form a stable, aromatic thiazole (B1198619) ring.

This type of reaction leverages the proximity of the two functional groups to efficiently construct a new ring system, a hallmark of elegant synthetic design.

Table 2: Hypothetical Cascade Reaction for Thiazole Synthesis

| Step | Reactant | Reagent/Condition | Intermediate/Product |

|---|---|---|---|

| 1 | This compound | Brominating agent (e.g., NBS) | 5-Bromo-4-oxopentyl thiocyanate |

| 2 | 5-Bromo-4-oxopentyl thiocyanate | Base (promotes cyclization) | Dihydrothiazole intermediate |

Integration into Multicomponent Reactions and One-Pot Transformations

Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single pot to form a product that incorporates portions of all the starting materials. acs.orgnih.gov These reactions are highly valued for their efficiency and atom economy.

The dual reactivity of this compound makes it an attractive substrate for MCRs. It could, for example, participate in a reaction involving an amine and an isocyanide (a variation of the Ugi or Passerini reaction), where the ketone serves as the carbonyl component. The thiocyanate group could either be carried through the reaction unchanged for later modification or participate directly in a subsequent cyclization step.

A well-known MCR is the Hantzsch thiazole synthesis, which involves an α-haloketone, a thiourea (B124793) or thioamide, and a base. This compound could be used to generate the required α-haloketone in situ, or the thiocyanate itself could be transformed into a thioamide equivalent under the reaction conditions, integrating it into a one-pot process for synthesizing complex thiazole derivatives. acs.org

Future Research Directions and Perspectives

Sustainable Synthesis of α-Oxoalkyl Thiocyanates

The development of environmentally benign and efficient methods for the synthesis of α-oxoalkyl thiocyanates is a key area of future research. Traditional methods often rely on harsh reagents and produce significant waste. Modern approaches are increasingly focused on green chemistry principles to mitigate these drawbacks.

Recent advancements have highlighted the potential of electrochemical methods for the synthesis of α-thiocyanate ketones. tandfonline.commdpi.com These protocols often utilize ammonium (B1175870) thiocyanate (B1210189) as both the thiocyanate source and a supporting electrolyte, proceeding under mild, metal-free conditions. tandfonline.commdpi.com The use of electricity as a "reagent" minimizes waste and enhances the sustainability of the process.

Photochemical methods also offer a promising green alternative. Visible-light-mediated reactions, for instance, can facilitate the synthesis of α-thiocyanate ketones from readily available precursors like acrylic acids, using organic dyes as photocatalysts and molecular oxygen as a benign oxidant. researchgate.netmdpi.com These reactions are attractive due to their mild conditions and the use of inexpensive and abundant starting materials. researchgate.net

Future research in this area will likely focus on:

Expanding the substrate scope of electrochemical and photochemical methods to include a wider variety of aliphatic ketones, which would be directly applicable to the synthesis of 4-oxopentyl thiocyanate.

Developing solvent-free or aqueous-based systems to further enhance the environmental credentials of these synthetic routes.

Utilizing flow chemistry to enable continuous and scalable production of α-oxoalkyl thiocyanates with improved safety and efficiency.

Exploration of Novel Catalytic Systems for Thiocyanation and Related Transformations

The discovery and development of novel catalytic systems are crucial for achieving high selectivity and efficiency in the synthesis of α-oxoalkyl thiocyanates. While classical methods often employ stoichiometric reagents, catalytic approaches offer the advantages of lower catalyst loading, milder reaction conditions, and improved atom economy.

Heterogeneous catalysts, such as boron-doped titanium dioxide (TiO2) nanoparticles, have shown promise in promoting the oxy-thiocyanation of alkenes to yield α-thiocyanato ketones. tandfonline.com These catalysts can be easily recovered and reused, adding to the sustainability of the process. Lewis acids, like iron(III) chloride, have also been effectively used to catalyze the α-thiocyanation of ketones under mild conditions. mdpi.com

Photoredox catalysis has emerged as a powerful tool in modern organic synthesis. The use of photocatalysts, such as 9,10-dicyanoanthracene, enables the activation of substrates under visible light irradiation, facilitating the formation of the desired α-thiocyanate ketones. researchgate.net Furthermore, gold-catalyzed hydrothiocyanation and various copper-catalyzed thiocyanation reactions are being explored for their unique reactivity and potential applications.

Future research directions in this domain will likely involve:

The design of more active and selective heterogeneous catalysts with well-defined active sites to improve reaction efficiency and minimize side product formation.

The development of enantioselective catalytic systems to produce chiral α-oxoalkyl thiocyanates, which are valuable building blocks in medicinal chemistry.

The exploration of dual catalytic systems that combine, for example, photoredox catalysis with another catalytic cycle to enable novel and challenging transformations.

The investigation of earth-abundant metal catalysts as more sustainable alternatives to precious metal catalysts.

Chemoenzymatic Synthesis and Biocatalysis in Thiocyanate Chemistry

The use of enzymes and chemoenzymatic strategies offers a powerful and sustainable approach to the synthesis of organic thiocyanates, often with high levels of selectivity that are difficult to achieve with traditional chemical methods. While biocatalysis in thiocyanate chemistry is a less explored area compared to other fields, it holds significant promise for future development.

The enzymatic formation of organic thiocyanates is known to occur in nature. For example, the degradation of glucosinolates in plants can lead to the formation of thiocyanates, a process mediated by a specific thiocyanate-forming protein. This natural precedent suggests that enzymes could be harnessed for the synthetic production of thiocyanates.

A recent and exciting development is the use of cooperative photobiocatalysis. This approach combines the power of an engineered enzyme, such as a nonheme Fe enzyme, with a photoredox catalyst to achieve enantioconvergent decarboxylative thiocyanation. This method demonstrates the potential of combining enzymatic catalysis with other modern synthetic techniques to access chiral thiocyanates.

Future research in this burgeoning field should focus on:

The discovery and engineering of novel enzymes with thiocyanation activity. This could involve screening natural sources for new enzymes or using directed evolution to tailor the properties of existing enzymes for specific substrates and reactions.

The development of biocatalytic methods for the synthesis of α-oxoalkyl thiocyanates , which currently remains a significant challenge. This could involve exploring enzymes that can recognize and functionalize the α-position of ketones.

The integration of biocatalytic steps into multi-step synthetic sequences to create more efficient and sustainable routes to complex molecules containing the thiocyanate functionality.

Investigating the mechanisms of thiocyanate-forming enzymes to gain a deeper understanding of how they control selectivity and reactivity, which will in turn inform future enzyme engineering efforts.

Advanced Materials Science Applications Derived from Thiocyanate Chemistry

The unique electronic and coordination properties of the thiocyanate group make it a valuable functional moiety in the design and synthesis of advanced materials. While the applications of this compound itself in materials science are yet to be explored, the broader field of thiocyanate chemistry offers numerous avenues for future research.

Thiocyanate anions are well-known for their ability to act as bridging ligands in the formation of coordination polymers. These materials consist of metal ions linked together by organic ligands, and the thiocyanate group can coordinate to metal centers in various modes, leading to a rich diversity of structures and properties. mdpi.com The resulting coordination polymers can exhibit interesting magnetic, optical, and catalytic properties.

Furthermore, the thiocyanate group can be incorporated into organic polymers. For example, polymer-supported thiocyanate reagents have been developed for use in organic synthesis, demonstrating the potential for creating functional materials with reactive thiocyanate groups. tandfonline.com The dual functionality of a molecule like this compound, with its reactive ketone and thiocyanate groups, could be exploited to create cross-linked polymers or to functionalize surfaces. For instance, the ketone group could be used for polymer chain extension or modification, while the thiocyanate group could be used to coordinate with metal ions or to participate in other chemical transformations.

Future research in this area could explore:

The synthesis of novel coordination polymers using functionalized thiocyanates like this compound as ligands. The presence of the ketone group could allow for post-synthetic modification of the polymer, enabling the tuning of its properties.

The development of thiocyanate-functionalized polymers for applications such as metal ion sensing, catalysis, or as precursors to sulfur-containing materials with specific electronic or optical properties.

The use of organothiocyanates to modify the surfaces of materials , such as nanoparticles or electrodes, to impart new functionalities. For example, the thiocyanate group could be used to anchor molecules to a gold surface.

The investigation of the self-assembly properties of molecules containing both thiocyanate and other functional groups, which could lead to the formation of interesting supramolecular structures.

Mechanistic Deepening through Advanced Spectroscopic and Computational Techniques

A thorough understanding of the reaction mechanisms underlying the formation and reactivity of α-oxoalkyl thiocyanates is essential for the rational design of new and improved synthetic methods. Advanced spectroscopic and computational techniques are powerful tools for elucidating these complex mechanistic pathways.

Spectroscopic methods, such as in-situ infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, can be used to monitor the progress of a reaction in real-time, allowing for the identification of transient intermediates and the determination of reaction kinetics. For example, these techniques could be used to study the mechanism of a catalytic thiocyanation reaction, providing insights into the role of the catalyst and the nature of the active species.

Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for studying reaction mechanisms. DFT calculations can be used to determine the structures and energies of reactants, products, transition states, and intermediates, providing a detailed picture of the reaction pathway. For instance, computational studies could be used to investigate the regioselectivity of thiocyanation reactions or to predict the most favorable reaction conditions.

Future research in this area should aim to:

Combine experimental and computational approaches to gain a comprehensive understanding of thiocyanation reaction mechanisms. For example, spectroscopic data can be used to validate the results of computational models.

Investigate the role of non-covalent interactions , such as hydrogen bonding and solvent effects, in controlling the selectivity and reactivity of thiocyanation reactions.

Apply advanced spectroscopic techniques , such as time-resolved spectroscopy, to study the dynamics of photochemical and other fast thiocyanation reactions.

Develop predictive computational models that can be used to design new catalysts and to optimize reaction conditions for the synthesis of α-oxoalkyl thiocyanates with desired properties.

By focusing on these future research directions, the scientific community can continue to advance our understanding and application of this compound and the broader class of α-oxoalkyl thiocyanates, paving the way for new discoveries in sustainable chemistry, catalysis, and materials science.

Q & A

Q. What are the recommended synthetic routes for preparing 4-oxopentyl thiocyanate, and how does the choice of reagents influence product purity?

The phosphoramidite method is a primary approach for introducing the 4-oxopentyl group. For cleavage, concentrated or gaseous ammonia (10 bar) initiates cyclodeesterification via nucleophilic addition to the carbonyl group, yielding the desired product. Reagent purity and reaction conditions (e.g., solvent choice, temperature) significantly affect yield and byproduct formation. For example, dimethylformamide (DMF) is often used due to its ability to stabilize intermediates, but residual solvents must be rigorously removed during purification .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Key methods include:

- FT-IR spectroscopy : Analyze C≡N (2050–2150 cm⁻¹) and C=S (650–850 cm⁻¹) stretching frequencies to confirm thiocyanate bonding mode (e.g., M-NCS vs. M-SCN) .

- Elemental analysis : Verify stoichiometry (C, H, N, S) with deviations ≤0.3%.

- Chromatography (TLC/HPLC) : Monitor reaction progress and isolate impurities using gradient elution protocols .

Q. What analytical techniques are critical for quantifying thiocyanate derivatives in complex matrices?

- Recovery tests : Spike known thiocyanate concentrations into samples to validate accuracy (e.g., 85–115% recovery range) .

- ANOVA and t-tests : Statistically compare means across experimental batches to identify systematic errors .

Advanced Research Questions

Q. How do anion-polymer interactions (e.g., thiocyanate in PNIPAM systems) inform the solubility and stability of this compound in aqueous environments?

Weakly hydrated anions like thiocyanate exhibit surface partitioning in polymer systems, inducing electrostatic stabilization. However, sodium trichloroacetate (a similarly weakly hydrated anion) paradoxically causes salting-out, suggesting competing mechanisms: (i) direct ion-polymer binding and (ii) anion-induced water structure changes. Researchers must design experiments (e.g., QCM-D, DSC) to decouple these effects when studying this compound’s colloidal behavior .

Q. What computational methods can predict the reactivity of this compound in nucleophilic substitution reactions?

- DFT calculations : Model transition states for thiocyanate displacement reactions, focusing on charge distribution at the carbonyl and thiocyanate moieties.

- Hammett σ constants : Correlate substituent effects on reaction rates (e.g., electron-withdrawing groups enhance electrophilicity at the carbonyl) .

Q. How can kinetic instability in thiocyanate complexes be addressed during equilibrium studies?

Global data analysis tools (e.g., ReactLab Equilibria) combined with stopped-flow techniques allow real-time monitoring of transient species. For iron(III)-thiocyanate systems, this approach revealed lower equilibrium constants (log β₁ = 1.92, log β₂ = 3.01) than previously reported, emphasizing the need for time-resolved methods when studying this compound’s coordination chemistry .

Q. What role does thiocyanate play in biological redox systems, and how might this inform toxicity studies of this compound?

Thiocyanate scavenges hypochlorous acid (HOCl) via MPO inhibition, protecting cells from oxidative damage. However, dose-dependent effects are critical: low concentrations (≤100 µM) are protective, while higher levels (>300 µM) correlate with dyslipidemia and renal stress. Researchers must design in vitro assays (e.g., ROS detection in HepG2 cells) to establish safe thresholds for this compound .

Methodological Challenges and Contradictions

Q. How can researchers resolve discrepancies in thiocyanate’s dual role as a stabilizer and precipitant in polymer systems?

Contradictory observations (e.g., salting-out vs. electrostatic stabilization) arise from anion hydration entropy and ion-specific binding. Experimental design should include:

- Dynamic light scattering (DLS) : Measure hydrodynamic radius changes under varying ionic strengths.

- Atomic force microscopy (AFM) : Visualize polymer-ion interactions at interfaces to distinguish bulk vs. surface effects .

Q. What are the limitations of using FT-IR alone to assign thiocyanate bonding modes?

FT-IR frequencies (C-N vs. C-S stretches) are insufficient for unambiguous assignment due to overlapping signals and solvent effects. Complementary techniques are required:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.